3-(Acetylthio)propanoic acid

Overview

Description

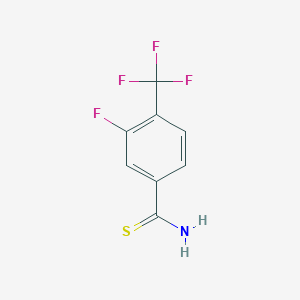

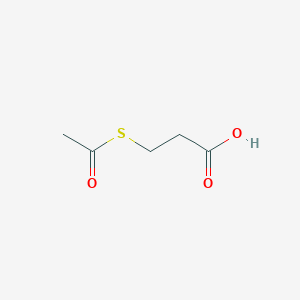

3-(Acetylthio)propanoic acid is a compound with the molecular formula C5H8O3S . It is used in the surface modification of antibodies on atomic force microscope tips . It is also a key intermediate for Captopril and other hypertension drugs .

Synthesis Analysis

The synthesis of 3-(Acetylthio)propanoic acid involves several steps. One study mentions the use of 3-(Acetylthio)propionic acid N-succinimidyl ester in oligosaccharide synthesis . Another study discusses the ethylenation of aldehydes to 3-propanal, propanol, and propanoic acid . A third study provides a detailed analysis of the synthesis of Benzyl ®-2-(Acetylthio)Propanoate .Molecular Structure Analysis

The molecular structure of 3-(Acetylthio)propanoic acid can be represented by the InChI codeInChI=1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) . The compound has a molecular weight of 148.18 g/mol . Chemical Reactions Analysis

The chemical reactions involving 3-(Acetylthio)propanoic acid are complex. One study discusses the hydrodeoxygenation of propanoic acid on Pt/SiO2, which leads to the formation of propionaldehyde, 1-propanol, and propane .Physical And Chemical Properties Analysis

3-(Acetylthio)propanoic acid has a molecular weight of 148.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 .Scientific Research Applications

Enzyme Inhibition

3-(Acetylthio)propionic acid is potentially used as an enzyme inhibitor . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.

Antibody Functionalization

3-(Acetylthio)propionic acid N-succinimidyl ester, a derivative of 3-(Acetylthio)propionic acid, is used for the functionalization of antibodies on atomic force microscope tips . This process allows for the specific binding of antibodies to their corresponding antigens, which can be useful in various research and diagnostic applications.

Surface Modification

The same derivative mentioned above, 3-(Acetylthio)propionic acid N-succinimidyl ester, is also used for surface modification . Surface modification is the act of modifying the surface of a material to augment its properties, such as adhesion, wettability, corrosion resistance, and biocompatibility.

Oligosaccharide Synthesis

3-(Acetylthio)propionic acid N-succinimidyl ester may be used in oligosaccharide synthesis . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) linked together. They play important roles in various biological processes.

Ligand Binding

3-(Acetylthio)propionic acid N-succinimidyl ester is used in binding ligands to atomic force microscope tips . Ligands are ions or molecules that bind to a central atom to form a coordination complex. This process is crucial in fields like biochemistry and pharmacology.

Antimicrobial Applications

Propionic acid, which is structurally similar to 3-(Acetylthio)propionic acid, is a strong antimicrobial . It is obtained mainly by the petrochemical route, yet there is increasing interest in its synthesis in biotechnological pathways . This suggests potential antimicrobial applications for 3-(Acetylthio)propionic acid as well.

Safety and Hazards

Mechanism of Action

Target of Action

3-(Acetylthio)propionic acid, also known as S-Acetyl-3-mercaptopropionic acid, is a synthetic intermediate . It is potentially used as an enzyme inhibitor , suggesting that its primary targets are likely to be specific enzymes within biological systems.

Mode of Action

This interaction could involve the compound binding to the active site of the enzyme or altering the enzyme’s structure, thereby affecting the enzyme’s ability to catalyze its specific reaction .

Biochemical Pathways

Given its potential role as an enzyme inhibitor , it can be inferred that it may impact the pathways associated with the targeted enzymes

Result of Action

As an enzyme inhibitor, it could potentially alter cellular processes by modulating the activity of its target enzymes . The specific effects would depend on the roles of these enzymes in cellular metabolism.

properties

IUPAC Name |

3-acetylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQXANXXZYKTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294439 | |

| Record name | 3-(acetylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Acetylthio)propionic acid | |

CAS RN |

41345-70-4 | |

| Record name | 41345-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(acetylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Acetylthio)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)

![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)

![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)